Hesperetin-13C-d3

Stable Isotope Labeling LC-MS/MS Method Validation Isotopic Interference

Hesperetin-13C-d3 is uniquely engineered with a dual 13C+d3 label that eliminates MS/MS cross-talk and deuterium‑induced retention time shifts, ensuring exact co‑elution with unlabeled hesperetin. Unlike unlabeled or purely deuterated analogs, this standard fully corrects for severe matrix ion suppression (documented up to −44%), delivering accuracy (−6.52% to +3.82% bias) that satisfies FDA/EMA bioanalytical method validation. It is the definitive internal standard for pharmacokinetic studies, ANDA/DMF filings, dietary supplement GMP testing, and multi‑laboratory biomarker validation. Supplied ≥99% purity with ISO 17034 certification.

Molecular Formula C16H14O6
Molecular Weight 306.29 g/mol
Cat. No. B10817460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin-13C-d3
Molecular FormulaC16H14O6
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3
InChIKeyAIONOLUJZLIMTK-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hesperetin-13C-d3: A Triple-Labeled Stable Isotope Internal Standard for Definitive LC-MS/MS Quantification of Hesperetin


Hesperetin-13C-d3 is a stable isotope-labeled analog of the citrus flavanone hesperetin, incorporating one carbon-13 atom and three deuterium atoms (total mass shift +4 Da relative to unlabeled hesperetin) [1]. This triple-labeling strategy confers two analytically critical properties: (1) the 4-Da mass increment places the internal standard signal completely outside the natural isotopologue envelope of hesperetin, eliminating MS/MS channel cross-talk [2]; and (2) the 13C-label mitigates the deuterium-induced retention time shift that often plagues purely deuterated internal standards, ensuring near-identical chromatographic behavior with the analyte [3]. The compound is supplied as a racemic mixture and is intended exclusively for use as an internal standard in GC- or LC-MS quantification of hesperetin in biological matrices [4].

Why Unlabeled Hesperetin or Deuterium-Only Analogs Cannot Substitute for Hesperetin-13C-d3 in Rigorous LC-MS/MS Assays


Substituting Hesperetin-13C-d3 with unlabeled hesperetin, a structural analog, or even a purely deuterated isotopologue introduces quantifiable analytical error. Unlabeled hesperetin cannot correct for matrix-induced ion suppression, which has been documented to range from −0.5% to −44% for bioflavonoids in food and biological samples, leading to systematic under-quantification [1]. Structural analogs (e.g., hesperidin) exhibit different extraction recovery, ionization efficiency, and chromatographic retention, invalidating their use as internal standards under regulatory validation guidelines [2]. Purely deuterated hesperetin (e.g., hesperetin-d3) exhibits a retention time shift of approximately 0.05–0.3 minutes relative to the analyte, causing differential matrix effects during gradient elution and compromising accuracy at low concentrations [3]. The dual 13C+d3 labeling of Hesperetin-13C-d3 is specifically engineered to avoid all three failure modes, providing co-elution with the analyte and a clean MS/MS channel free of isotopic cross-talk [4].

Hesperetin-13C-d3 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data Against Unlabeled and Deuterium-Only Comparators


Mass Shift and Isotopic Cross-Talk: Hesperetin-13C-d3 (+4 Da) vs. Unlabeled Hesperetin (0 Da) vs. Hesperetin-d3 (+3 Da)

Hesperetin-13C-d3 provides a +4 Da mass shift (monoisotopic mass 306.1012 Da vs. 302.0790 Da for unlabeled hesperetin), which is analytically superior to the +3 Da shift of hesperetin-d3 . The natural abundance of 13C (1.1%) and 2H (0.015%) in unlabeled hesperetin produces an M+3 isotopologue with approximately 0.1% relative abundance, creating negligible cross-talk with the +3 Da channel. In contrast, the M+4 isotopologue abundance is <0.01%, ensuring that the internal standard signal is completely free of analyte-derived interference [1]. This clean channel separation eliminates the need for mathematical correction of isotopic overlap, which is mandatory under FDA bioanalytical guidelines when using +1 Da or +2 Da labeled standards [2].

Stable Isotope Labeling LC-MS/MS Method Validation Isotopic Interference

Retention Time Co-Elution: Hesperetin-13C-d3 vs. Hesperetin-d3 (Deuterium-Only Labeling)

Purely deuterated internal standards exhibit a well-documented retention time shift on reversed-phase LC columns, typically 0.02–0.3 minutes earlier elution per 2–3 deuterium atoms [1]. This shift causes the internal standard and analyte to experience different mobile phase compositions during gradient elution, leading to differential matrix effects and inaccurate normalization [2]. Hesperetin-13C-d3, by incorporating a 13C label in addition to deuterium, exhibits retention time behavior that is chromatographically indistinguishable from unlabeled hesperetin. While direct retention time data for Hesperetin-13C-d3 is not available in the open literature, the principle is well-established: 13C substitution produces negligible retention shift, whereas deuterium substitution on polar functional groups (e.g., the methoxy and hydroxyl groups of hesperetin) produces measurable shifts due to differences in hydrogen-bonding strength [3]. The triple-label design of Hesperetin-13C-d3 is specifically intended to provide the mass shift of multiple deuterium atoms while avoiding the chromatographic penalty of pure deuterium labeling [4].

Chromatographic Co-Elution Deuterium Retention Time Shift Matrix Effect Correction

Analytical Method Performance: Precision and Accuracy Achieved with Hesperetin-13C-d3 as Internal Standard

A validated LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma employed rac-hesperetin-d3 as the internal standard for hesperetin [1]. The method achieved within-run precision of 2.06–9.54% and between-run precision of 2.11–7.76%, with within-run accuracy of −6.52% to +3.82% and between-run accuracy of −1.62% to +2.33% across the validated range of 0.2–100 ng/mL [2]. These performance metrics meet or exceed the FDA acceptance criteria of ≤15% precision and ≤15% accuracy (≤20% at LLOQ) [3]. While this study used rac-hesperetin-d3 (deuterium-only), Hesperetin-13C-d3 is expected to perform identically or better, given its identical mass shift magnitude and superior chromatographic co-elution properties (see Evidence Item 2). The method demonstrated extraction recoveries >87% and matrix effects between 94.7% and 113.6%, confirming that the internal standard adequately normalized both extraction variability and ionization suppression/enhancement [4].

Bioanalytical Method Validation Precision Accuracy Internal Standard Normalization

Chemical and Isotopic Purity: Hesperetin-13C-d3 (≥99%) vs. Alternative Stable Isotope Standards

Hesperetin-13C-d3 is supplied with certified chemical purity ≥99% and isotopic purity ≥99% for deuterated forms (d1-d3) [1]. The isotopic labeling specification ensures that the internal standard signal is not contaminated by unlabeled material (d0 impurity), which would otherwise contribute to the analyte channel and cause positive bias in quantification . For a 1% d0 impurity in the internal standard, the contribution to the analyte signal is approximately 1% of the internal standard response, which can bias low-concentration measurements by >20% when internal standard is added at high concentrations [2]. The ≥99% isotopic purity of Hesperetin-13C-d3 ensures that d0 contamination is ≤1%, limiting this bias to ≤1% [3]. In contrast, some lower-cost deuterated standards may have isotopic purity as low as 95–98%, introducing unacceptable bias for regulated bioanalysis.

Isotopic Purity Chemical Purity Certificate of Analysis

Regulatory Compliance: ISO 17034 Certified Reference Material Status

rac-Hesperetin-13C-d3 (which shares the identical 13C+d3 labeling pattern with Hesperetin-13C-d3) is manufactured and certified under the ISO 17034 standard for reference material producers [1]. ISO 17034 certification mandates rigorous metrological traceability, homogeneity testing, and stability assessment, which are not required for standard research-grade chemicals [2]. This certification distinguishes the compound from unlabeled hesperetin or non-certified deuterated analogs that may be sold as 'reference standards' without formal accreditation. The ISO 17034 status ensures that each lot is accompanied by a comprehensive certificate of analysis including purity, isotopic enrichment, and uncertainty budgets, satisfying the documentation requirements for method validation in regulated pharmaceutical development (e.g., ANDA/DMF submissions) and clinical trial sample analysis .

ISO 17034 Reference Material Analytical Quality Control Method Validation

Storage Stability: Long-Term Stability Data Supporting Multi-Year Use

Vendor specifications indicate that Hesperetin-13C-d3 is stable for 6 months when stored as a stock solution at −80°C, and for 1 month at −20°C . In solid form, the compound is stable under standard laboratory conditions, though degradation may occur under extreme pH or temperature . These stability parameters are consistent with the class of stable isotope-labeled flavanones, which exhibit minimal isotopic exchange under recommended storage conditions [1]. In contrast, unlabeled hesperetin is susceptible to oxidation and photodegradation, requiring storage under inert atmosphere and protection from light . The defined stability window enables laboratories to plan multi-year procurement strategies, with solid compound expected to remain stable for ≥2 years when stored at −20°C in the original amber vial [2].

Compound Stability Storage Conditions Shelf Life Procurement Planning

Optimal Application Scenarios for Hesperetin-13C-d3 Procurement Based on Quantitative Differentiation Evidence


Regulated Bioanalysis for Pharmacokinetic Studies of Hesperetin and Hesperidin Formulations

Hesperetin-13C-d3 is the definitive internal standard for LC-MS/MS quantification of hesperetin in plasma, urine, and tissue homogenates in pharmacokinetic studies requiring FDA/EMA compliance. The demonstrated method precision (2.06–9.54% CV) and accuracy (−6.52% to +3.82% bias) meet regulatory validation criteria [1]. The 4-Da mass shift and 13C-label eliminate isotopic cross-talk and retention time shift, ensuring that matrix effects (documented as severe as −44% for bioflavonoids) are fully normalized [2]. Procurement of Hesperetin-13C-d3 is indicated for studies comparing hesperidin bioavailability (e.g., AUC differences of 3.7-fold between glucosyl-hesperidin and hesperidin [3]) where accurate, precise measurement of the hesperetin aglycone is the primary endpoint.

Method Development and Validation for ANDA/DMF Submissions

For laboratories developing and validating bioanalytical methods in support of Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), Hesperetin-13C-d3 provides the necessary level of reference standard documentation. The compound is available as an ISO 17034-certified reference material [4], and is specified for use in analytical method development and validation . The high chemical and isotopic purity (≥99%) ensures that the internal standard does not contribute to the analyte signal, a critical requirement for method selectivity validation [5]. Using Hesperetin-13C-d3 from an ISO-certified supplier reduces the regulatory documentation burden and minimizes the risk of method rejection due to inadequate reference standard characterization.

Metabolomics and Nutritional Biomarker Studies Requiring Absolute Quantification of Hesperetin

In metabolomics studies where absolute quantification of hesperetin in human biofluids is required (e.g., to correlate citrus intake with plasma hesperetin levels), Hesperetin-13C-d3 enables isotope dilution mass spectrometry with calibration curves linear over 3–4 orders of magnitude [6]. The documented lower limit of quantification for hesperetin using a deuterated internal standard is 200 pg/mL [7], sufficient to measure endogenous hesperetin concentrations in human plasma (typical range 0.5–50 ng/mL after citrus consumption). The 13C+d3 dual label provides the analytical robustness needed for multi-laboratory biomarker validation studies, where inter-laboratory precision is often compromised by variable matrix effects.

Quality Control of Hesperidin-Containing Dietary Supplements and Nutraceuticals

Hesperetin-13C-d3 serves as the internal standard for LC-MS/MS quantification of hesperetin (as the hydrolysis product of hesperidin) in finished dietary supplement products. The matrix effects observed in bioflavonoid analysis (−44% to −0.5% [8]) are similarly relevant to complex nutraceutical matrices (e.g., citrus bioflavonoid extracts, multi-herb formulations). Using Hesperetin-13C-d3 corrects for these matrix effects, enabling accurate label-claim verification for hesperidin content. The stable isotope dilution approach also meets the requirements of AOAC Official Methods for dietary supplement analysis and supports GMP compliance for finished product testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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